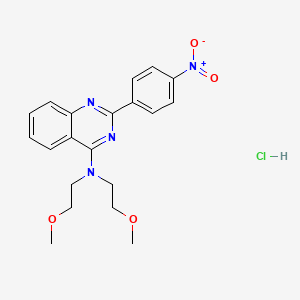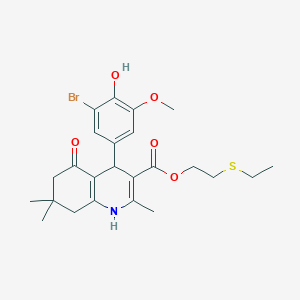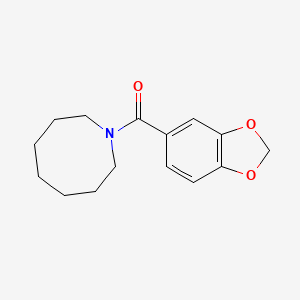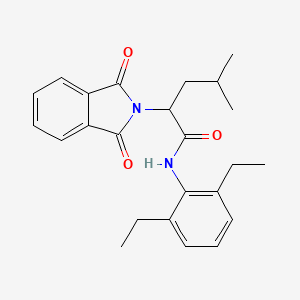![molecular formula C34H36N4O8S2 B4903126 N-[2-[4-[2-[N-(benzenesulfonyl)-4-methoxyanilino]acetyl]piperazin-1-yl]-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4903126.png)
N-[2-[4-[2-[N-(benzenesulfonyl)-4-methoxyanilino]acetyl]piperazin-1-yl]-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[4-[2-[N-(benzenesulfonyl)-4-methoxyanilino]acetyl]piperazin-1-yl]-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes benzenesulfonyl and methoxyanilino groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-[2-[N-(benzenesulfonyl)-4-methoxyanilino]acetyl]piperazin-1-yl]-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process generally starts with the preparation of N-(benzenesulfonyl)-4-methoxyaniline, which is then reacted with acetyl chloride to form an acetylated intermediate. This intermediate is further reacted with piperazine and subsequently with 2-oxoethyl chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-[2-[N-(benzenesulfonyl)-4-methoxyanilino]acetyl]piperazin-1-yl]-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[2-[4-[2-[N-(benzenesulfonyl)-4-methoxyanilino]acetyl]piperazin-1-yl]-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[4-[2-[N-(benzenesulfonyl)-4-methoxyanilino]acetyl]piperazin-1-yl]-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(benzenesulfonyl)-4-methoxyaniline
- N-(4-methoxyphenyl)benzenesulfonamide
- Piperazine derivatives
Uniqueness
N-[2-[4-[2-[N-(benzenesulfonyl)-4-methoxyanilino]acetyl]piperazin-1-yl]-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-[4-[2-[N-(benzenesulfonyl)-4-methoxyanilino]acetyl]piperazin-1-yl]-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O8S2/c1-45-29-17-13-27(14-18-29)37(47(41,42)31-9-5-3-6-10-31)25-33(39)35-21-23-36(24-22-35)34(40)26-38(28-15-19-30(46-2)20-16-28)48(43,44)32-11-7-4-8-12-32/h3-20H,21-26H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWMHRKZYWNWHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C(=O)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N4O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chlorophenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4903043.png)

![2,2-dimethyl-n'-[(4-methylphenyl)sulfonyl]propanehydrazide](/img/structure/B4903061.png)


![2-[2-(1-benzofuran-2-yl)vinyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4903074.png)
![3-ethoxy-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B4903089.png)
![1-(3-methylbenzyl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4903095.png)

![N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-4-isobutoxybenzamide](/img/structure/B4903105.png)
![2-[[4-ethyl-5-[(2-fluorophenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4903113.png)



